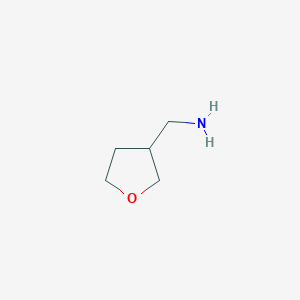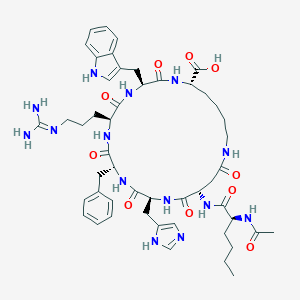
2-Benzothiazolamine,5-(methylthio)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolamine,5-(methylthio)-(9CI) is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a thiazole ring fused with a benzene ring, with a methylthio group at the 5-position and an amine group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine,5-(methylthio)-(9CI) typically involves the condensation of 2-aminothiophenol with methyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzothiazolamine,5-(methylthio)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzothiazolamine,5-(methylthio)-(9CI) involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. The compound may also inhibit specific enzymes, leading to the accumulation of toxic intermediates and cell death. In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A precursor to many benzothiazole derivatives, used in the synthesis of pharmaceuticals.
Benzothiazole: The parent compound, known for its wide range of biological activities.
5-Methylthio-2-aminobenzothiazole: A closely related compound with similar properties.
Uniqueness
2-Benzothiazolamine,5-(methylthio)-(9CI) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methylthio group enhances its lipophilicity, improving its ability to penetrate cell membranes. The amine group increases its reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
193423-34-6 |
|---|---|
Molekularformel |
C8H8N2S2 |
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
5-methylsulfanyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H8N2S2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) |
InChI-Schlüssel |
STGOCRXYXKZBMD-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
Synonyme |
2-Benzothiazolamine,5-(methylthio)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)












![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
